molecular formula C8H8N2S B1228887 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- CAS No. 27231-33-0

2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-

Cat. No.: B1228887
CAS No.: 27231-33-0
M. Wt: 164.23 g/mol
InChI Key: UDQCDDZBBZNIFA-UHFFFAOYSA-N
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Description

2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-, also known as 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-, is a useful research compound. Its molecular formula is C8H8N2S and its molecular weight is 164.23 g/mol. The purity is usually 95%.
The exact mass of the compound 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129263. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with zinc ions, forming a zinc salt complex . This interaction can affect the activity of zinc-dependent enzymes, potentially inhibiting or activating them. Additionally, 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- can bind to proteins, altering their conformation and function .

Cellular Effects

The effects of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in oxidative stress responses . It may also affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and proteins, affecting their activity. This binding can result in enzyme inhibition or activation, depending on the specific interaction . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained effects on cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Toxic or adverse effects, such as damage to the reproductive system, liver, kidney, and thyroid, have been observed at high doses . These effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound can affect the activity of enzymes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species and other metabolites .

Transport and Distribution

Within cells and tissues, 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation . The compound’s distribution within tissues can influence its biochemical activity and overall effects on cellular function .

Subcellular Localization

The subcellular localization of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name

4-methyl-1,3-dihydrobenzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-5-3-2-4-6-7(5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQCDDZBBZNIFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2067290
Record name 2-Mercapto-4-methyl-1H-benzimidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27231-33-0, 53988-10-6
Record name 1,3-Dihydro-4-methyl-2H-benzimidazole-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27231-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Mercaptomethylbenzimidazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 27231-33-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129263
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-
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Record name 2-Mercapto-4-methyl-1H-benzimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dihydro-4(or 5)-methyl-2H-benzimidazole-2-thione
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Methyl-2-mercaptobenzimidazole interact with silver ions and why is this relevant for photographic applications?

A1: Methyl-2-mercaptobenzimidazole acts as a potent silver halide solubilizer, a key characteristic for its use as a stabilizer in conventional silver halide photography. The compound binds to silver ions, forming complexes with varying structures depending on the reaction conditions. For instance, with silver carboxylates, a hexameric cluster ([Ag·5MBI·THF]6) forms with bridging Methyl-2-mercaptobenzimidazole units, where each Methyl-2-mercaptobenzimidazole molecule interacts with three silver atoms – two through sulfur bridges and one through a nitrogen bridge []. In contrast, with silver bromide, a tetrameric complex ([AgBr.MBI]4) forms, demonstrating the ligand's ability to create intricate polymeric network superstructures []. These interactions highlight the compound's potential in controlling silver halide solubility and aggregation, crucial for photographic applications.

Q2: What is the role of Methyl-2-mercaptobenzimidazole in modulating the toxicity of rubber antioxidants?

A2: Research suggests that Methyl-2-mercaptobenzimidazole may influence the toxicity of other rubber antioxidants, specifically 4-methyl-2-mercaptobenzimidazole (4-MeMBI) and 5-methyl-2-mercaptobenzimidazole (5-MeMBI) []. Studies in rat liver microsomes indicate that Methyl-2-mercaptobenzimidazole, alongside 4-MeMBI and 5-MeMBI, undergoes metabolism primarily by cytochrome P450 (CYP) enzymes []. Interestingly, the induction of specific CYP enzymes by these compounds, particularly by phenobarbital, leads to a more pronounced decrease in 4-MeMBI levels compared to 5-MeMBI []. This differential metabolism may contribute to the observed counteracting toxic effects between 4-MeMBI and 5-MeMBI in vivo, suggesting a potential role for Methyl-2-mercaptobenzimidazole in modulating the overall toxicity profile of these compounds.

Q3: Can you describe the structural characteristics of Methyl-2-mercaptobenzimidazole?

A3: Methyl-2-mercaptobenzimidazole primarily exists in its thione tautomeric form, as confirmed by density functional theory calculations and analysis of vibrational (IR and Raman) and NMR (1H and 13C) spectra []. This tautomer exhibits significantly higher stability compared to its other tautomeric forms, suggesting its predominance at room temperature []. While the exact molecular weight will depend on the specific isotope considered, it can be calculated based on the molecular formula of C8H8N2S.

Q4: How does the charge of gold nanoparticles modified with Methyl-2-mercaptobenzimidazole derivatives affect their antibacterial activity?

A4: Research has demonstrated a strong correlation between the surface charge of gold nanoparticles (AuNPs) modified with Methyl-2-mercaptobenzimidazole derivatives and their antibacterial activity []. Notably, only electroneutral AuNPs modified with Methyl-2-mercaptobenzimidazole (MMB-AuNPs) exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) []. In contrast, both electropositive (AMB-AuNPs) and electronegative (CMB-AuNPs) derivatives showed no notable antibacterial effects []. This suggests that the electroneutrality of MMB-AuNPs is crucial for their interaction with bacterial cell membranes, leading to membrane damage, disruption of membrane potential, and ultimately, bacterial death [].

Q5: What are the potential applications of Methyl-2-mercaptobenzimidazole in flame-retardant materials?

A5: Methyl-2-mercaptobenzimidazole has shown promise as a component in nontoxic flame-retardant cable compositions []. Research suggests that incorporating Methyl-2-mercaptobenzimidazole, along with other components like ethylene-vinyl acetate copolymer, maleic anhydride resin, and aluminium hydroxide, can enhance the flame retardancy and heat resistance of these materials []. This application highlights the compound's potential in improving the safety and performance of various materials.

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